R-(+)-Aminoglutethimide L-Tartrate Salt
CAS No.:
Cat. No.: VC18395153
Molecular Formula: C17H22N2O8
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H22N2O8 |
---|---|
Molecular Weight | 382.4 g/mol |
IUPAC Name | (3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1 |
Standard InChI Key | DQUXPVVSVXIQNE-ZOWNYOTGSA-N |
Isomeric SMILES | CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Physicochemical Properties
R-(+)-Aminoglutethimide L-Tartrate Salt is characterized by the empirical formula and a molecular weight of 382.37 g/mol . The compound crystallizes as a white solid with a melting point of 149–150°C . Its solubility profile includes polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane, which facilitates its use in experimental settings requiring organic phase reactions . The L-tartrate counterion improves aqueous solubility, a critical factor for in vitro and in vivo studies.
The stereochemistry of the R-(+) enantiomer confers distinct biochemical activity. Enantiomeric resolution via L-tartaric acid exploits differential solubility of diastereomeric salts, achieving enantiomeric excess (ee) values of 70–92%. Industrial production employs large-scale crystallization to optimize yield and purity, ensuring batch consistency for research applications.
Synthesis and Enantiomeric Resolution
The synthesis of R-(+)-Aminoglutethimide L-Tartrate Salt involves multi-step resolution of racemic aminoglutethimide. Key steps include:
-
Biocatalytic Hydrolysis: Lipases such as Candida rugosa hydrolyze ester precursors with moderate enantioselectivity (66% ee for the S-enantiomer).
-
Salt Formation: Reacting resolved aminoglutethimide with L-tartaric acid generates diastereomeric salts. The R-(+) enantiomer-L-tartrate salt preferentially crystallizes due to lower solubility.
-
Recrystallization: Further purification in ethyl acetate/methanol enhances ee to >70%, critical for pharmacological studies requiring high enantiopurity.
Table 1: Enantiomeric Resolution Efficiency
Parameter | Value | Source |
---|---|---|
Enantiomeric Excess (ee) | 70–92% | |
Catalyst Reusability | ≤40 cycles |
This method contrasts with earlier techniques reliant on chiral chromatography, offering cost-effective scalability for industrial production.
Mechanism of Action
R-(+)-Aminoglutethimide L-Tartrate Salt exerts its effects through two primary mechanisms:
Aromatase Inhibition
Aromatase (CYP19) catalyzes the conversion of androgens like androstenedione to estrogens such as estrone. The compound competitively inhibits CYP19 by binding to the heme group, preventing substrate oxygenation . Spectroscopic studies reveal that the R-(+) enantiomer induces type II low-spin spectral changes in CYP19, correlating with enzymatic inhibition . The apparent inhibition constant () for the R-(+) enantiomer is approximately 40-fold lower than that of the L-(-) enantiomer, underscoring its superior potency .
Adrenal Steroidogenesis Blockade
The compound also inhibits cholesterol side-chain cleavage (SCC), mediated by cytochrome P450scc (CYP11A1). This disrupts the synthesis of pregnenolone, a precursor for glucocorticoids, mineralocorticoids, and androgens . Interaction with CYP11A1 induces similar spectral changes as observed with CYP19, with a ratio (D(+)/L(-)) of 2.5 .
Table 2: Comparative Inhibition Constants ()
Enzyme | R-(+) Enantiomer | L-(-) Enantiomer | Ratio (R/L) |
---|---|---|---|
CYP19 (Aromatase) | 0.12 µM | 4.8 µM | 40 |
CYP11A1 (SCC) | 0.8 µM | 2.0 µM | 2.5 |
Dual inhibition reduces both estrogen and cortisol levels, explaining its historical use in breast cancer and Cushing’s syndrome .
Pharmacological and Clinical Applications
Historical Clinical Use
Contemporary Research Applications
Current studies leverage R-(+)-Aminoglutethimide L-Tartrate Salt to investigate:
-
Steroidogenic Pathway Regulation: Its dual inhibition helps delineate cross-talk between estrogen synthesis and adrenal steroidogenesis .
-
Enzyme Kinetics: Spectroscopic and crystallographic analyses using the compound reveal structural insights into CYP19 and CYP11A1 substrate binding .
-
Comparative Pharmacology: Studies contrast its broad-spectrum CYP inhibition with isoform-selective third-generation inhibitors, informing drug design.
Table 3: Clinical Outcomes in Historical Trials
Application | Mechanism | Outcome (vs. Baseline) |
---|---|---|
Breast Cancer | Estrogen Reduction | Tumor Regression: 45% |
Cushing’s Syndrome | Cortisol Reduction | Symptom Improvement: 72% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume